molecular formula C28H22Cl2N6O2 B11541059 4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11541059
M. Wt: 545.4 g/mol
InChI Key: SNFVNXOKBSHZPM-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-({[3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, pyrazole, and amino groups.

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-4-({[3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole, which is then reacted with various reagents to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-({[3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and pyrazole groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-4-({[3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with other similar compounds such as:

    1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole: A precursor in the synthesis of the target compound.

    1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea: Another compound with a chlorophenyl group and potential biological activities.

Properties

Molecular Formula

C28H22Cl2N6O2

Molecular Weight

545.4 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[[3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H22Cl2N6O2/c1-17-25(27(37)35(33-17)23-10-3-6-19(29)12-23)15-31-21-8-5-9-22(14-21)32-16-26-18(2)34-36(28(26)38)24-11-4-7-20(30)13-24/h3-16,33-34H,1-2H3

InChI Key

SNFVNXOKBSHZPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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